Bexarotene Acyl Glucuronide
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Overview
Description
Bexarotene Acyl Glucuronide is a metabolite of bexarotene, a synthetic retinoid used primarily in the treatment of cutaneous T-cell lymphoma. This compound is formed through the conjugation of bexarotene with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase. The formation of acyl glucuronides is a common metabolic pathway for carboxylic acid-containing drugs, aiding in their excretion from the body .
Mechanism of Action
Mode of Action
Bexarotene selectively binds with and activates the RXR subtypes . This activation functions as a transcription factor, regulating the expression of genes that control cellular differentiation and proliferation .
Biochemical Pathways
Bexarotene’s action affects the PPARγ/NF-κB pathway . It induces cell differentiation and apoptosis, and prevents the development of drug resistance . The exact mechanism of action of bexarotene in the treatment of Cutaneous T-cell Lymphoma (CTCL) is unknown, but it has activity in all clinical stages of CTCL .
Pharmacokinetics
Bexarotene is metabolized in the liver, primarily through CYP3A4-mediated processes . The parent drug and its metabolites are primarily eliminated through the hepatobiliary system . Less than 1% is excreted in the urine unchanged . The elimination half-life of Bexarotene is approximately 7 hours .
Result of Action
Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin . It also induces tumor regression in vivo in some animal models . The drug has shown great potential, demonstrating enhanced therapeutic activity against a plethora of tumor types .
Action Environment
The action, efficacy, and stability of Bexarotene Acyl Glucuronide can be influenced by various environmental factors. For instance, the inherent instability of Acyl Glucuronides under physiological conditions can lead to significant challenges in assessing the human safety of Acyl Glucuronides . Moreover, Acyl Glucuronides exhibit a degree of electrophilicity that is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar .
Biochemical Analysis
Biochemical Properties
Bexarotene Acyl Glucuronide is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of Bexarotene in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . This metabolite exhibits a degree of electrophilicity that is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar .
Cellular Effects
This compound, like its parent compound Bexarotene, has been shown to have significant effects on cellular processes. It blocks cell cycle progression, induces apoptosis and differentiation, prevents multidrug resistance, and inhibits angiogenesis and metastasis . These effects are mediated through its selective binding and activation of retinoid X receptors (RXRs) .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with retinoid X receptors (RXRs). As a selective RXR agonist, it binds to RXRs and activates them, leading to the modulation of gene expression . This activation of RXR and its heterodimer partners leads to a multitargeted approach, suggesting that this compound may be a particularly active agent in the treatment of malignancies .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-studied. Studies on Bexarotene, the parent compound, suggest that its effects can change over time. For instance, in a study on Swiss Albino mice, the plasma clearance of Bexarotene was found to be 324.8mL/min/kg with an elimination half-life of 0.66h following IV administration .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-documented. Studies on Bexarotene suggest that its effects can vary with different dosages. For instance, in a study on Swiss Albino mice, the plasma clearance of Bexarotene decreased to 127.43mL/min/kg, increasing the t 1/2 to 3.66h when the mice were pre-treated with 1-aminobenzotriazole (ABT) .
Metabolic Pathways
This compound is part of the metabolic pathway involving the conjugation of α-D-glucuronic acid with the carboxylic acid group of Bexarotene . This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes .
Transport and Distribution
It is known that acyl glucuronides, including this compound, often circulate in plasma prior to being excreted in urine and bile .
Subcellular Localization
As a metabolite of Bexarotene, it is likely to be found in the same subcellular locations as Bexarotene, which is known to bind to and activate retinoid X receptors (RXRs) located in the nucleus of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bexarotene Acyl Glucuronide involves the conjugation of bexarotene with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The process can be carried out in vitro using liver microsomes or recombinant enzymes to facilitate the conjugation reaction .
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its nature as a metabolic byproduct. the synthesis can be scaled up using bioreactors containing liver microsomes or recombinant UDP-glucuronosyltransferase enzymes to produce the compound in larger quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions: Bexarotene Acyl Glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze back to bexarotene and glucuronic acid.
Transacylation: This reaction involves the transfer of the acyl group to other nucleophiles, such as proteins, leading to the formation of protein adducts.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Transacylation: Can occur in the presence of nucleophilic amino acids in proteins, such as lysine.
Major Products Formed:
Hydrolysis: Bexarotene and glucuronic acid.
Transacylation: Protein adducts.
Scientific Research Applications
Bexarotene Acyl Glucuronide has several scientific research applications, including:
Drug Metabolism Studies: Used to study the metabolic pathways and excretion of bexarotene.
Toxicology: Investigated for its potential to form protein adducts, which may contribute to drug-induced toxicity.
Pharmacokinetics: Helps in understanding the pharmacokinetic properties of bexarotene, including its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
- Indomethacin Acyl Glucuronide
- Naproxen Acyl Glucuronide
- Salicylic Acid Acyl Glucuronide
- Nalidixic Acid Acyl Glucuronide
Comparison: Bexarotene Acyl Glucuronide is unique due to its specific formation from bexarotene, a retinoid used in cancer therapy. Unlike other acyl glucuronides formed from non-retinoid drugs, this compound’s biological activity is closely linked to the therapeutic effects of bexarotene. Additionally, its potential to form protein adducts and contribute to drug-induced toxicity is a shared characteristic with other acyl glucuronides .
Properties
IUPAC Name |
(3S,6S)-3,4,5-trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O8/c1-15-13-20-21(30(5,6)12-11-29(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)27(36)38-28-24(33)22(31)23(32)25(37-28)26(34)35/h7-10,13-14,22-25,28,31-33H,2,11-12H2,1,3-6H3,(H,34,35)/t22?,23-,24?,25?,28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINSDXGLDYSZBG-ZRLJOZSPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(CCC2(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O)C(CCC2(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of Bexarotene Acyl Glucuronide in Bexarotene metabolism?
A1: this compound is a major metabolite of Bexarotene identified in preclinical models. The research indicates that it's the predominant biliary metabolite in rats, signifying its importance in the drug's elimination pathway in this species. [] While the abstract focuses on oxidative Bexarotene metabolites, this finding highlights the role of glucuronidation as a significant metabolic pathway for Bexarotene.
Q2: Does this compound contribute to Bexarotene's pharmacological activity?
A2: The provided abstract does not directly investigate the pharmacological activity of this compound. It primarily focuses on oxidative Bexarotene metabolites and their reduced activity compared to the parent drug in activating retinoid receptors. [] Further research would be needed to determine if this compound possesses any intrinsic activity or acts as a prodrug.
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